molecular formula C13H15N3O3 B3012775 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 946257-21-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Cat. No. B3012775
CAS RN: 946257-21-2
M. Wt: 261.281
InChI Key: MIANNNSRTKNGLK-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are well-known pharmacophores and have been prepared from various precursors . They have been found to be effective ligands for imaging the translocator protein (TSPO) in the central nervous system.


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a pyrido[1,2-a]pyrimidin-4-one ring, which is substituted with two methyl groups and an N-methoxyacetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to a variety of products. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Nanoarchitectonics and Molecular Docking Studies

The synthesis of this compound involves a retro-Claisen reaction, leading to 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate . In crystal structures, it adopts a layered arrangement with cations and anions stacked through slipped π-stacking interactions. Water molecules form hydrogen-bonded regions between these stacks. Density functional theory (DFT) and Hirshfeld surface analysis support the experimental molecular geometry and intercontacts .

Antiviral Potential

While research on this compound is ongoing, its antiviral properties have been explored. For instance, novel derivatives containing similar structural motifs have been investigated for their antiviral activity against HIV-1 .

Anti-Tubercular Activity

Although not directly studied for anti-tubercular potential, related imidazole-containing compounds have shown promising activity against Mycobacterium tuberculosis strains. Further exploration of this compound’s effects on tuberculosis could be valuable .

Druglikeness and ADMET Properties

Assessments of druglikeness and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for potential therapeutic applications. Investigating these aspects will provide insights into its suitability for drug development .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, similar compounds have been evaluated for their in vitro anti-HIV-1 activity. Molecular docking studies have shown that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-4-5-10-14-9(2)12(13(18)16(10)6-8)15-11(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIANNNSRTKNGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)COC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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